molecular formula C18H27N3O2 B2445814 3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 1797755-63-5

3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one

Cat. No.: B2445814
CAS No.: 1797755-63-5
M. Wt: 317.433
InChI Key: AMKDTEPADXDJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a cyclopentyl group, a piperidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of cyclopentanone with piperidine under acidic conditions to form the cyclopentyl-piperidine intermediate. This intermediate is then reacted with 6-methylpyridazine-3-ol in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridazine ring or the piperidine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl derivatives: Compounds with similar cyclopentyl groups may exhibit comparable chemical properties.

    Piperidine derivatives: These compounds share the piperidine ring and may have similar biological activities.

    Pyridazine derivatives: Compounds with the pyridazine moiety are often studied for their pharmacological potential.

Uniqueness

3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-6-8-17(20-19-14)23-16-10-12-21(13-11-16)18(22)9-7-15-4-2-3-5-15/h6,8,15-16H,2-5,7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKDTEPADXDJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.